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Compound of Interest

Compound Name: Tba-354

Cat. No.: B611181

For Researchers, Scientists, and Drug Development Professionals
Introduction

Tba-354, chemically known as (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-
pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a potent bicyclic
nitroimidazole antitubercular agent.[3] It emerged from medicinal chemistry programs aimed at
developing next-generation nitroimidazoles with improved efficacy against Mycobacterium
tuberculosis.[3] Tha-354 demonstrated significant bactericidal activity against both replicating
and non-replicating mycobacteria.[4] However, its clinical development was halted due to
findings of mild, reversible neurotoxicity in Phase | clinical trials.[1] This technical guide
provides an in-depth overview of the synthesis and purification methods for Tha-354, compiled
from available scientific literature and patents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tba-354 is presented in the table
below.
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Property Value Reference

(6S)-2-nitro-6-({6-[4-

trifluoromethoxy)phenyl]-3-
Chemical Name ( o e y? [3]

pyridinyl}methoxy)-6,7-dihydro-

5H-imidazo[2,1-b][1][2]oxazine

CAS Number 1257426-19-9 [2]
Molecular Formula C19H15F3N40s [2]
Molecular Weight 436.34 g/mol [2]
Appearance White to off-white solid [2]

Synthesis of Tha-354

The synthesis of Tba-354 involves a multi-step process culminating in the coupling of a key

bicyclic alcohol intermediate with a functionalized pyridine side-chain. While a complete, step-
by-step protocol for Tha-354 is not publicly detailed, the synthesis can be inferred from patent
literature describing analogous compounds. The final key step is a Williamson ether synthesis.

Experimental Protocol: Final Synthesis Step

This protocol is based on analogous syntheses of similar bicyclic nitroimidazoles.
Reaction:

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-0l + 2-chloro-5-(chloromethyl)pyridine
(or a related electrophile) - Tha-354

Materials:
e (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-0l (oxazine alcohol intermediate)

e 2-chloro-5-(chloromethyl)pyridine (or a suitable derivative of the 6-[4-
(trifluoromethoxy)phenyl]pyridine-3-yl)methanol side chain)

e Sodium hydride (NaH), 60% dispersion in mineral olil
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Anhydrous N,N-Dimethylformamide (DMF)
Deionized water
Ethyl acetate

Brine

Procedure:

To a solution of the oxazine alcohol intermediate in anhydrous DMF at O °C under an inert
atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

Stir the resulting mixture at 0 °C for 30 minutes.

Add a solution of the pyridine side-chain electrophile in anhydrous DMF dropwise to the
reaction mixture.

Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction
completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

Upon completion, carefully quench the reaction by the slow addition of deionized water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

Purification of Tha-354

The crude Tbha-354 product requires purification to remove unreacted starting materials, by-

products, and other impurities. Chromatographic techniques are essential for obtaining the

compound at high purity.

Experimental Protocol: Purification

Method: Silica Gel Column Chromatography
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Materials:

e Crude Tba-354

« Silica gel (for column chromatography)

¢ Hexanes

o Ethyl acetate

¢ Dichloromethane

o Methanol

Procedure:

o Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a
chromatography column.

e Dissolve the crude Tha-354 in a minimal amount of a suitable solvent (e.g., dichloromethane
or ethyl acetate).

o Load the dissolved crude product onto the packed silica gel column.

» Elute the column with a gradient of increasing polarity, starting with a non-polar mobile phase
(e.g., 100% hexanes) and gradually increasing the proportion of a more polar solvent (e.g.,
ethyl acetate). A common gradient might be from 0% to 100% ethyl acetate in hexanes. A
small percentage of methanol may be added to the ethyl acetate for highly polar impurities.

o Collect fractions and monitor the elution of the product using thin-layer chromatography
(TLC) with a suitable stain (e.g., UV visualization).

o Combine the fractions containing the pure product.

o Evaporate the solvent under reduced pressure to yield the purified Tha-354.

Alternative Method: Preparative High-Performance Liquid Chromatography (HPLC)
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For higher purity, preparative reverse-phase HPLC can be employed.
Typical Conditions:
e Column: C18 stationary phase

o Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as formic acid
or trifluoroacetic acid.

o Detection: UV detection at a wavelength where Tha-354 has strong absorbance.

Characterization Data

While specific NMR and high-resolution mass spectrometry (HRMS) data for Tha-354 are not
readily available in the public domain, data for the closely related analogue, PA-824, and other
similar structures provide an expectation of the key spectral features.

Expected Analytical Data:

Technique Expected Observations

Signals corresponding to the protons on the

bicyclic core, the methyleneoxy linker, and the
IH NMR _ o

aromatic protons of the pyridine and phenyl

rings.

Resonances for all carbon atoms in the

molecule, including the characteristic signal for
+*C NMR : : : - :

the nitro-bearing carbon in the imidazole ring

and the carbons of the trifluoromethoxy group.

A molecular ion peak corresponding to the exact
mass of Tha-354 ([M+H]™*).

HRMS

Purity (HPLC) >98%][5]

Mechanism of Action and Signaling Pathway
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As a nitroimidazole, the primary mechanism of action of Tha-354 is believed to involve the
reductive activation of its nitro group within the mycobacterium. This process is dependent on a
deazaflavin-dependent nitroreductase (Ddn) and its cofactor Fazo. The reduction generates
reactive nitrogen species, including nitric oxide (NO), which are cytotoxic to the bacteria
through various mechanisms such as DNA damage, inhibition of cellular respiration, and
disruption of mycolic acid synthesis.
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Caption: Proposed mechanism of action for Tha-354 in Mycobacterium tuberculosis.

Experimental Workflow
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The overall process from starting materials to purified product can be visualized as a multi-
stage workflow.
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Caption: General experimental workflow for the synthesis and purification of Tha-354.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Purification]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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